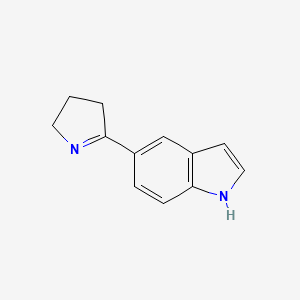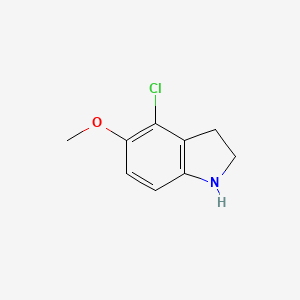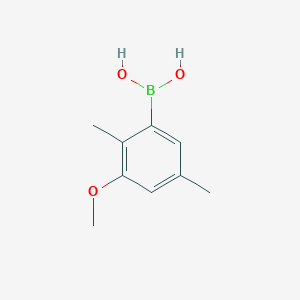
Ethane-1,2-diylbis(dimethylsilanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diylbis(dimethylsilanol): is an organosilicon compound with the molecular formula C6H18O2Si2 It is characterized by two silicon atoms each bonded to a hydroxyl group and two methyl groups, connected by an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethane-1,2-diylbis(dimethylsilanol) can be synthesized through the hydrolysis of ethane-1,2-diylbis(dimethylchlorosilane). The reaction typically involves the following steps:
Starting Material: Ethane-1,2-diylbis(dimethylchlorosilane).
Hydrolysis: The chlorosilane compound is treated with water, leading to the formation of the silanol compound and hydrochloric acid as a byproduct.
Purification: The resulting mixture is purified to isolate ethane-1,2-diylbis(dimethylsilanol).
Industrial Production Methods: Industrial production of ethane-1,2-diylbis(dimethylsilanol) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of ethane-1,2-diylbis(dimethylchlorosilane) are hydrolyzed in controlled conditions.
Separation and Purification: The product is separated from the byproducts and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethane-1,2-diylbis(dimethylsilanol) undergoes various chemical reactions, including:
Condensation Reactions: The hydroxyl groups can react with other silanol groups to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Catalysts such as acids or bases are often used to facilitate the formation of siloxane bonds.
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used to introduce new functional groups.
Major Products:
Polysiloxanes: Formed through condensation reactions, these compounds have applications in the production of silicones.
Functionalized Silanols: Resulting from substitution reactions, these compounds can be used as intermediates in various chemical syntheses.
Aplicaciones Científicas De Investigación
Chemistry: Ethane-1,2-diylbis(dimethylsilanol) is used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds. Its reactivity makes it valuable in developing new materials with unique properties.
Biology and Medicine: In biological research, ethane-1,2-diylbis(dimethylsilanol) is studied for its potential use in drug delivery systems and as a component in biomaterials due to its biocompatibility and stability.
Industry: The compound is used in the production of silicones, which have applications in sealants, adhesives, and coatings. Its ability to form stable siloxane bonds makes it valuable in creating durable and flexible materials.
Mecanismo De Acción
Mechanism: The primary mechanism of action for ethane-1,2-diylbis(dimethylsilanol) involves the formation of siloxane bonds through condensation reactions. The hydroxyl groups react with other silanol groups or silane compounds, leading to the formation of stable Si-O-Si linkages.
Molecular Targets and Pathways: In industrial applications, the compound targets other silanol or silane groups to form polysiloxanes. In biological systems, it interacts with cellular components to form biocompatible materials.
Comparación Con Compuestos Similares
Ethane-1,2-diylbis(dimethylchlorosilane): The precursor to ethane-1,2-diylbis(dimethylsilanol), used in similar applications.
Dimethylsilanediol: A simpler silanol compound with two hydroxyl groups bonded to a silicon atom, used in the synthesis of siloxanes.
Tetramethylsilane: A related organosilicon compound used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness: Ethane-1,2-diylbis(dimethylsilanol) is unique due to its ethane bridge connecting two silicon atoms, providing distinct reactivity and stability compared to simpler silanol compounds. This structure allows for the formation of more complex and durable polysiloxanes, making it valuable in various industrial and research applications.
Propiedades
Fórmula molecular |
C6H18O2Si2 |
|---|---|
Peso molecular |
178.38 g/mol |
Nombre IUPAC |
hydroxy-[2-[hydroxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,7)5-6-10(3,4)8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
UVHIGFFQUKEROC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC[Si](C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)




![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)


![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)
![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

